molecular formula C10H16ClN3O2S B12722755 Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride CAS No. 122777-92-8

Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride

Cat. No.: B12722755
CAS No.: 122777-92-8
M. Wt: 277.77 g/mol
InChI Key: KIEYQESHMUDSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyrrolidine ring, an ethanamine chain, and a nitro-substituted thiophene ring. This compound is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of pyrrolidine with 2-nitro-3-thienylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The thiophene ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The nitro group and thiophene ring play crucial roles in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-nitro-3-thienyl)-
  • N,N-Diethyl-N’-(2-nitro-3-thienyl)-1,3-propanediamine hydrochloride

Uniqueness

Pyrrolidineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the pyrrolidine ring and the nitro-substituted thiophene ring distinguishes it from other similar compounds, contributing to its distinct chemical and biological properties.

Properties

CAS No.

122777-92-8

Molecular Formula

C10H16ClN3O2S

Molecular Weight

277.77 g/mol

IUPAC Name

2-nitro-N-(2-pyrrolidin-1-ylethyl)thiophen-3-amine;hydrochloride

InChI

InChI=1S/C10H15N3O2S.ClH/c14-13(15)10-9(3-8-16-10)11-4-7-12-5-1-2-6-12;/h3,8,11H,1-2,4-7H2;1H

InChI Key

KIEYQESHMUDSHB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=C(SC=C2)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.